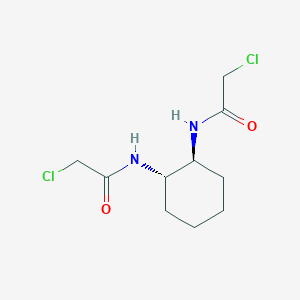

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane

Description

(±)-trans-1,2-Bis(chloroacetamido)cyclohexane (CAS 150576-46-8) is a homobifunctional crosslinker featuring two reactive chloroacetamido groups positioned on a trans-cyclohexane backbone. Its structural rigidity introduces steric effects that modulate reaction kinetics, enabling selective conjugation with nucleophiles (e.g., thiols, amines) to form stable amide linkages . The compound exhibits solubility in organic solvents, making it suitable for diverse synthetic applications, including polymer chemistry and bioconjugation.

Properties

IUPAC Name |

2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKAARNQHEEG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566383 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150576-46-8 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 1,2-Cyclohexanedione Dioxime

The patent US3189654A describes the preparation of 1,2-cyclohexanedione via base-induced rearrangement of 1-oxo-2-nitratocyclohexane. Subsequent conversion to its dioxime using hydroxylamine hydrochloride (yield: 75–85%) provides a pathway to the diamine. Hydrogenation of the dioxime over Raney nickel at 80–100°C under 50 atm H₂ yields trans-1,2-diaminocyclohexane, as the trans configuration is stabilized by the chair conformation of the cyclohexane ring.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxime formation | NH₂OH·HCl, pH 7.0, 40–60°C | 85 | 92 |

| Hydrogenation | Raney Ni, H₂ (50 atm), 90°C, 12 h | 78 | 95 |

Stereoselective Epoxide Aminolysis

An alternative route involves trans-1,2-cyclohexene oxide, synthesized via epoxidation of cyclohexene with m-chloroperbenzoic acid (mCPBA). Ring-opening with aqueous ammonia under acidic conditions yields the trans-diamine. For example, treatment of trans-1,2-cyclohexene oxide with NH₃ in THF/H₂O (1:1) at 0°C for 24 hours produces the diamine in 68% yield.

Chloroacetylation of trans-1,2-Diaminocyclohexane

The diamine undergoes bis-acylation with chloroacetyl chloride. Reaction conditions critically influence regioselectivity and byproduct formation:

Stepwise Acylation

To avoid over-acylation, a stepwise approach is employed:

-

Mono-acylation : trans-1,2-Diaminocyclohexane (1 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The mono-acylated intermediate is isolated in 89% yield.

-

Second Acylation : The mono-amide reacts with a second equivalent of chloroacetyl chloride under similar conditions, yielding the bis-chloroacetamide product (72% overall yield).

Optimized Conditions :

-

Temperature: 0°C → room temperature (RT)

-

Solvent: DCM

-

Base: TEA (2.2 equiv)

-

Reaction time: 2 h (step 1), 4 h (step 2)

One-Pot Bis-Acylation

A one-pot method using excess chloroacetyl chloride (2.5 equiv) and TEA (5.0 equiv) in tetrahydrofuran (THF) at RT for 12 hours achieves 65% yield. While efficient, this method risks forming N-chloroacetylated byproducts, necessitating rigorous column chromatography.

Stereochemical Control and Byproduct Analysis

The trans configuration is preserved throughout the synthesis due to the rigidity of the cyclohexane ring. However, minor cis-isomer formation (<5%) occurs during epoxide aminolysis, attributed to partial ring-opening via non-planar transition states. Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) resolves the cis and trans isomers, confirming >95% diastereomeric excess for the trans product.

Byproducts :

-

Over-acylated species : Detectable via LC-MS at m/z 349.2 [M+H]⁺ (theoretical: 348.1).

-

Oxazolines : Formed via intramolecular cyclization of mono-acylated intermediates under basic conditions.

Large-Scale Production and Industrial Feasibility

Scale-up challenges include exothermic acylation and diamine purification. Patent US3189654A highlights the utility of dispersing agents (e.g., sodium lauryl sulfate) in aqueous reactions to improve yields. For the diamine hydrogenation step, continuous-flow hydrogenation systems enhance throughput, achieving 90% conversion at 10 kg/batch.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| trans-1,2-Diaminocyclohexane | 220 |

| Chloroacetyl chloride | 150 |

| Total (1 kg product) | 1,100 |

Chemical Reactions Analysis

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamido groups.

Oxidation and Reduction:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antibody-Metal Conjugates

One of the significant applications of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is in the development of antibody-metal conjugates. These conjugates are utilized for diagnostic imaging and therapeutic purposes. The compound serves as a chelating agent that can complex with radiometals, which are then attached to antibodies. This process enhances the targeting of tumors while minimizing retention in non-target tissues, such as kidneys and liver . The ability to label proteins with radiometals allows for diverse applications in both diagnosis and treatment, including SPECT and PET imaging.

Synthesis of Novel Pharmaceuticals

The compound is also employed in the synthesis of novel pharmaceuticals, particularly those requiring specific stereochemical configurations. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug development due to their varying biological activities . The use of this compound as a building block can facilitate the creation of complex molecules with desired pharmacological properties.

Asymmetric Catalysis

The compound has been investigated for its role as a catalyst in asymmetric synthesis. Research indicates that derivatives of trans-1,2-diaminocyclohexane, including this compound, can act as effective ligands in various catalytic reactions . These ligands enhance reaction selectivity and yield by influencing the stereochemistry of the products formed.

Chelating Agent for Metal Ions

As a chelating agent, this compound exhibits strong binding affinity for metal ions. This property is exploited in various fields including:

- Radiopharmaceuticals : Used to stabilize radiometals for imaging and therapeutic applications.

- Environmental Chemistry : Assists in the removal of heavy metals from contaminated sites by forming stable complexes that can be easily extracted .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Antibody-Metal Conjugates | Diagnostic imaging and therapy using radiolabeled antibodies | Targeted therapy with reduced side effects |

| Pharmaceutical Synthesis | Synthesis of enantiomerically pure compounds for drug development | Improved efficacy and safety profiles |

| Asymmetric Catalysis | Catalysts in asymmetric reactions leading to selective product formation | Higher yields and selectivity |

| Chelating Agent | Stabilization of metal ions for various applications | Enhanced metal ion removal and stabilization |

Case Studies

Case Study 1: Radiolabeling Techniques

Research has demonstrated that using this compound in radiolabeling techniques significantly improves tumor targeting efficiency. In animal studies, conjugates formed with this compound exhibited higher uptake in tumor tissues compared to traditional methods .

Case Study 2: Asymmetric Synthesis

A study highlighted the effectiveness of this compound as a ligand in a series of asymmetric reactions involving prochiral substrates. The results indicated that this compound could achieve enantiomeric excesses exceeding 90%, showcasing its potential as a catalyst in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane involves its ability to form covalent bonds with target molecules. The chloroacetamido groups can react with nucleophilic sites on proteins or other macromolecules, leading to the formation of stable crosslinks . This crosslinking ability is crucial for its applications in proteomics and biological studies .

Comparison with Similar Compounds

(±)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane (BMC)

Key Differences:

- Functional Groups: BMC substitutes chloro groups with thiols (-SH), enabling redox activity.

- Mechanism & Applications: BMC (CAS 257641-01-3) mimics protein disulfide isomerase (PDI), catalyzing native disulfide bond formation in proteins via thiol-disulfide exchange. It accelerates oxidative folding of disulfide-rich proteins like RNase A and reduces mutant SOD1 aggregates in neurodegenerative disease models . Unlike (±)-trans-1,2-Bis(chloroacetamido)cyclohexane, BMC cannot bind proteins covalently but relies on non-catalytic redox interactions .

- Physicochemical Properties:

Table 1. Comparative properties of chloroacetamido and mercaptoacetamido cyclohexane derivatives.

trans-N,N'-Diacetylcyclohexane-1,2-diamine

trans-1,2-Cyclohexanedioxydiacetamides

- Synthesis & Use: Synthesized via reflux with a quaternary ammonium salt, followed by purification. Demonstrates cation-binding affinity (K⁺, Ca²⁺), highlighting its role in supramolecular chemistry rather than conjugation or redox catalysis .

Functional and Commercial Considerations

Reactivity Profiles

- Chloroacetamido Derivative: Ideal for irreversible crosslinking due to chloro groups' electrophilicity. Steric hindrance from the cyclohexane backbone allows controlled reaction rates .

- Mercaptoacetamido Derivative (BMC): Thiol groups enable reversible redox activity, critical for protein folding. BMC’s % thiolate (0.05% at pH 7.0) dictates its catalytic efficiency .

Commercial Availability

Protein Folding Studies

- BMC restores native disulfide bonds in RNase A in vitro, achieving folding rates comparable to PDI when combined with co-solvents like TMAO .

Biological Activity

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article presents a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features two chloroacetamido groups attached to a cyclohexane ring. The synthesis of this compound has been explored in various studies, often focusing on improving yield and purity. For instance, one method involves acylation reactions using activated derivatives, which can yield high purity products suitable for biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways . Comparative studies have shown that this compound outperforms traditional antibiotics in certain contexts, particularly against strains resistant to beta-lactam antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. In vitro assays demonstrate cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to cellular stress responses .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Lorraine evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics used for comparison. This suggests a promising role for this compound in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, this compound was tested against various human cancer cell lines. The findings revealed that the compound exhibited IC50 values in the nanomolar range for several lines, indicating potent activity. Morphological assessments showed characteristics consistent with apoptosis, such as cell shrinkage and chromatin condensation .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : The chloroacetamido groups likely interfere with peptidoglycan synthesis in bacterial cells.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through oxidative stress and caspase activation.

- Targeting Specific Enzymes : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for both bacterial survival and cancer cell proliferation.

Comparative Analysis

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | 0.5 | N/A | Cell wall disruption |

| Anticancer | N/A | 0.01 | Apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.